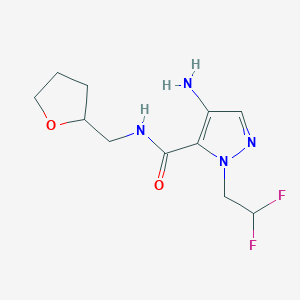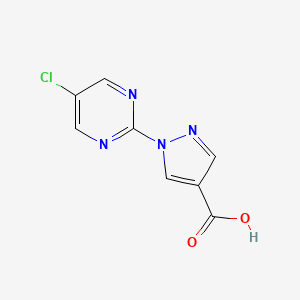
1H-Pyrazole-4-carboxylic acid, 1-(5-chloro-2-pyrimidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole-4-carboxylic acid, 1-(5-chloro-2-pyrimidinyl)- is a chemical compound that is part of the pyrazole family . Pyrazoles are an important class of heterocyclic compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Molecular Structure Analysis
The structure of 1H-Pyrazole-4-carboxylic acid, 1-(5-chloro-2-pyrimidinyl)- has been studied using crystallographic results and solid-state NMR . The compound presents polymorphism, and one of the polymorphs shows solid-state proton transfer .Wissenschaftliche Forschungsanwendungen
Experimental and Theoretical Studies on Functionalization Reactions
Functionalization of Pyrazole Derivatives
Research into the functionalization of pyrazole compounds has shown that 1H-pyrazole-3-carboxylic acid can be effectively converted into corresponding carboxamides and carboxylates through reactions with various binucleophiles. These reactions yield products in good to excellent yields, showcasing the versatility of pyrazole derivatives in synthetic chemistry. Studies also delve into the theoretical aspects of these reactions, offering insight into the mechanisms and efficiency of these processes (Yıldırım, Kandemirli, & Akçamur, 2005).
Synthesis Improvement
Enhanced Synthesis Methods
The synthesis of 1H-pyrazole-4-carboxylic acid has been improved to increase yields significantly. By refining the process steps, including Claisen condensation, cyclization, and hydrolysis reactions, the yield was boosted from 70% to 97.1%, indicating a substantial enhancement in the synthesis efficiency of this compound (Dong, 2011).
Advanced Material Synthesis
Creation of Novel Compounds
Research has also focused on the synthesis of novel compounds through the reaction of pyrazole derivatives with primary amines, leading to the creation of compounds with potential antitumor, antifungal, and antibacterial properties. These studies highlight the compound's role in developing new pharmacophores with significant biological activities, contributing to the advancement of medicinal chemistry (Titi et al., 2020).
Heterocyclic Chemistry Development
Heterocyclic Compound Libraries
The compound has been used in generating libraries of fused pyridine-4-carboxylic acids, showcasing its utility in creating diverse heterocyclic compounds with potential applications in drug development and other areas of chemical research (Volochnyuk et al., 2010).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various biological targets
Mode of Action
It’s known that the compound can interact with its targets, leading to changes in the biological system . The specifics of these interactions and the resulting changes would require further investigation.
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level
Biochemische Analyse
Biochemical Properties
It is known that this compound can participate in various biochemical reactions . For instance, it can undergo esterification reactions in the presence of concentrated sulfuric acid and alcohol compounds .
Molecular Mechanism
It is known that this compound can interact with various biomolecules, potentially influencing their function .
Temporal Effects in Laboratory Settings
It is known that this compound is stable under normal conditions .
Metabolic Pathways
It is known that this compound is an endogenous metabolite, suggesting that it may be involved in various metabolic processes .
Eigenschaften
IUPAC Name |
1-(5-chloropyrimidin-2-yl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4O2/c9-6-2-10-8(11-3-6)13-4-5(1-12-13)7(14)15/h1-4H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXOEERITMGVQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)N2C=C(C=N2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-chloro-2-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2688534.png)
![2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2688535.png)

![3-(4-methoxyphenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B2688540.png)

![Tert-butyl 4-[[(5-chloropyrazine-2-carbonyl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B2688546.png)
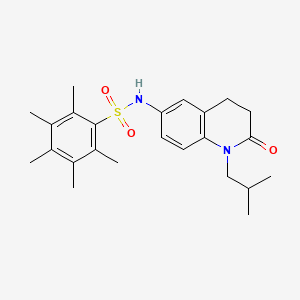
![N-(6-chlorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2688550.png)
![1-[N'-(pyridine-2-carboximidoyl)hydrazinecarbonyl]formamide](/img/structure/B2688552.png)
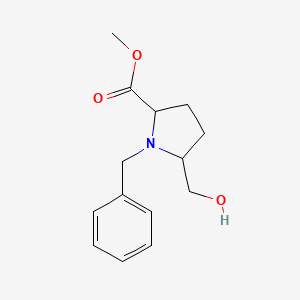
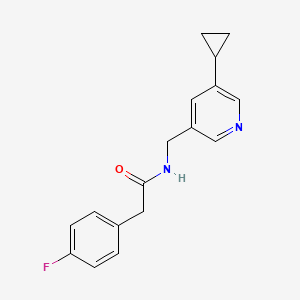
![Potassium 2-{2-azabicyclo[2.2.1]hept-5-EN-2-YL}acetate](/img/structure/B2688555.png)
